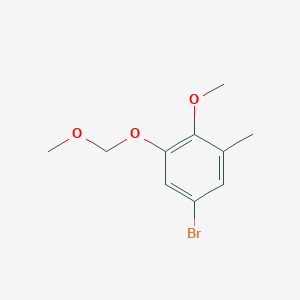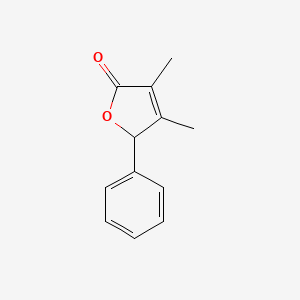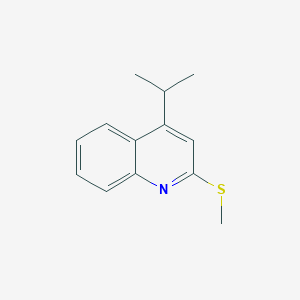
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- is a chemical compound with a complex structure that includes a pyridine ring, a pentanamide chain, and phenylethyl and pentyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- typically involves the formation of the pyridine ring followed by the attachment of the pentanamide chain and the phenylethyl and pentyl groups. One common method for synthesizing pyridine derivatives is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .
For the specific synthesis of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-, the following steps can be considered:
- Formation of the pyridine ring through a suitable pyridine synthesis method.
- Introduction of the pentanamide chain via amide bond formation.
- Attachment of the phenylethyl and pentyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenylethyl and pentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives, while reduction of the amide group would produce amine derivatives.
Scientific Research Applications
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism would depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-: shares structural similarities with other pyridine derivatives and amides.
N-pentyl-N-(2-phenylethyl)-amide: Similar in structure but lacks the pyridine ring.
4-Pyridinepentanamide: Similar but without the phenylethyl and pentyl groups.
Uniqueness
The uniqueness of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- lies in its combination of the pyridine ring with the pentanamide chain and the phenylethyl and pentyl substituents.
Properties
CAS No. |
379265-81-3 |
|---|---|
Molecular Formula |
C23H32N2O |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-pentyl-N-(2-phenylethyl)-5-pyridin-4-ylpentanamide |
InChI |
InChI=1S/C23H32N2O/c1-2-3-9-19-25(20-16-21-10-5-4-6-11-21)23(26)13-8-7-12-22-14-17-24-18-15-22/h4-6,10-11,14-15,17-18H,2-3,7-9,12-13,16,19-20H2,1H3 |
InChI Key |
JEUZRAOJTMEPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCC1=CC=CC=C1)C(=O)CCCCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)

![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)

![2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethan-1-ol](/img/structure/B14251581.png)
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)

![N-(2-Chloroethyl)-N'-[3-(2-chloro-10H-phenothiazin-10-yl)propyl]urea](/img/structure/B14251600.png)
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)


